molecular formula C5H7NO B12300755 Furfuryl-d5-amine

Furfuryl-d5-amine

Cat. No.: B12300755
M. Wt: 102.15 g/mol
InChI Key: DDRPCXLAQZKBJP-QUWGTZMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl-d5-amine is a deuterated derivative of furfurylamine, where five hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfuryl-d5-amine can be synthesized through the reductive amination of furfural-d5. The process involves the reaction of furfural-d5 with ammonia (NH3) and hydrogen (H2) in the presence of a catalyst. Common catalysts used include nickel (Ni) or cobalt (Co) supported on silica (SiO2) or other suitable supports .

Industrial Production Methods

Industrial production of this compound typically follows the same reductive amination route but on a larger scale. The process involves the use of robust catalysts that can withstand industrial conditions and provide high yields. The catalysts are often magnetically recoverable and reusable, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Furfuryl-d5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furfuryl-d5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism by which furfuryl-d5-amine exerts its effects depends on the specific reaction or application. In reductive amination, the mechanism involves the formation of an imine intermediate, which is subsequently reduced to the amine. The deuterium atoms provide stability and allow for detailed mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring detailed mechanistic insights. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of kinetic isotope effects .

Properties

Molecular Formula

C5H7NO

Molecular Weight

102.15 g/mol

IUPAC Name

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanamine

InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2/i1D,2D,3D,4D2

InChI Key

DDRPCXLAQZKBJP-QUWGTZMWSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C([2H])([2H])N)[2H]

Canonical SMILES

C1=COC(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.